

Ethionamide sulfoxide-D3 chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethionamide sulfoxide-D3*

Cat. No.: *B15599479*

[Get Quote](#)

Ethionamide Sulfoxide-D3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide is a crucial second-line thioamide antibiotic in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires metabolic activation to exert its therapeutic effect. The primary active metabolite is Ethionamide sulfoxide. This document provides a detailed overview of the chemical properties, structure, and relevant biological pathways of the deuterated analog, **Ethionamide sulfoxide-D3**. The inclusion of deuterium isotopes can be instrumental in metabolic studies, pharmacokinetic and pharmacodynamic (PK/PD) analyses, and as an internal standard for mass spectrometry-based quantification.

Chemical Properties and Structure

Ethionamide sulfoxide-D3 is the deuterium-labeled form of Ethionamide sulfoxide. The deuterium atoms are located on the terminal methyl group of the ethyl side chain.

Structure:

Physicochemical Properties

Quantitative data for **Ethionamide sulfoxide-D3** is not readily available in public literature. The table below summarizes the known properties of **Ethionamide sulfoxide-D3** and its non-deuterated counterpart, Ethionamide sulfoxide.

Property	Ethionamide Sulfoxide-D3	Ethionamide Sulfoxide	Source(s)
Molecular Formula	C ₈ H ₇ D ₃ N ₂ OS	C ₈ H ₁₀ N ₂ OS	[1]
Molecular Weight	185.26 g/mol	182.25 g/mol	[1] [2]
CAS Number	Not Available	536-28-7	[1]
Appearance	Neat	-	[1]
Melting Point	Not Available	Decomposes	[3]
Solubility	Not Available	Soluble in DMSO and Methanol	[4]
Accurate Mass	Not Available	182.0514 Da	[2]

Note: Physical properties such as melting point and solubility for the D3 analog are expected to be very similar to the unlabeled compound. Deuteration typically has a minimal effect on these bulk properties.

Spectral Data

Detailed spectral data for **Ethionamide sulfoxide-D3** is not publicly available. Below are the predicted and known spectral characteristics for the unlabeled Ethionamide sulfoxide, which will be very similar to its deuterated analog, with predictable shifts in the NMR and IR spectra due to the presence of deuterium.

¹H NMR Spectroscopy (Predicted for Ethionamide Sulfoxide): The spectrum is expected to show signals corresponding to the ethyl group protons and the protons on the pyridine ring. The chemical shifts for sulfoxides can be complex due to the anisotropic effects of the S=O bond.[\[5\]](#)[\[6\]](#)[\[7\]](#)

¹³C NMR Spectroscopy (Predicted for Ethionamide Sulfoxide): The spectrum would display signals for the eight carbon atoms in the molecule. The chemical shift of the carbon attached to

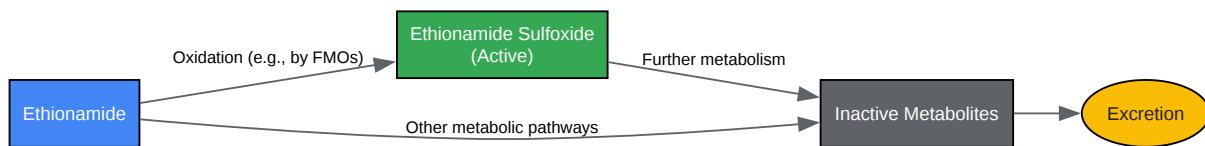
the sulfoxide group would be significantly affected.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum of Ethionamide would show characteristic peaks for N-H, C=S, and aromatic C-H stretching.[10][11] For Ethionamide sulfoxide, a strong absorption band corresponding to the S=O stretch is expected, typically in the range of 1030-1070 cm⁻¹. The C-D stretching vibrations in **Ethionamide sulfoxide-D3** would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations.[12]

Biological Activity and Metabolism

Mechanism of Action

Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA, a flavin-containing monooxygenase, to form Ethionamide sulfoxide.[13] The sulfoxide is the primary active metabolite and is believed to undergo further activation to an even more reactive species that ultimately inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a key enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] Inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death.



[Click to download full resolution via product page](#)

Mechanism of action of Ethionamide.

Metabolic Pathway

Ethionamide is metabolized in the liver to its active sulfoxide form and other inactive metabolites. The use of **Ethionamide sulfoxide-D3** is particularly valuable for studying these metabolic pathways, as the deuterium label allows for easy tracking and differentiation from the endogenous, non-labeled compounds in biological matrices.

[Click to download full resolution via product page](#)

Simplified metabolic pathway of Ethionamide.

Experimental Protocols

Synthesis of Ethionamide Sulfoxide

A general method for the synthesis of Ethionamide sulfoxide involves the oxidation of Ethionamide. While a specific protocol for the D3-labeled version is not detailed in the literature, the following can be adapted.

Materials:

- Ethionamide-D3
- Oxidizing agent (e.g., hydrogen peroxide or a peroxy acid like m-CPBA)
- Solvent (e.g., a chlorinated solvent like dichloromethane for m-CPBA, or a protic solvent for H_2O_2)
- Reaction vessel
- Stirring apparatus
- Purification setup (e.g., column chromatography or recrystallization)

General Procedure (Oxidation with m-CPBA):

- Dissolve Ethionamide-D3 in a suitable solvent (e.g., dichloromethane) in a reaction flask.
- Cool the solution in an ice bath.

- Slowly add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane) to the stirred solution of Ethionamide-D3.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Once the reaction is complete, quench any excess oxidizing agent.
- Wash the organic layer with an appropriate aqueous solution to remove byproducts.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure **Ethionamide sulfoxide-D3**.

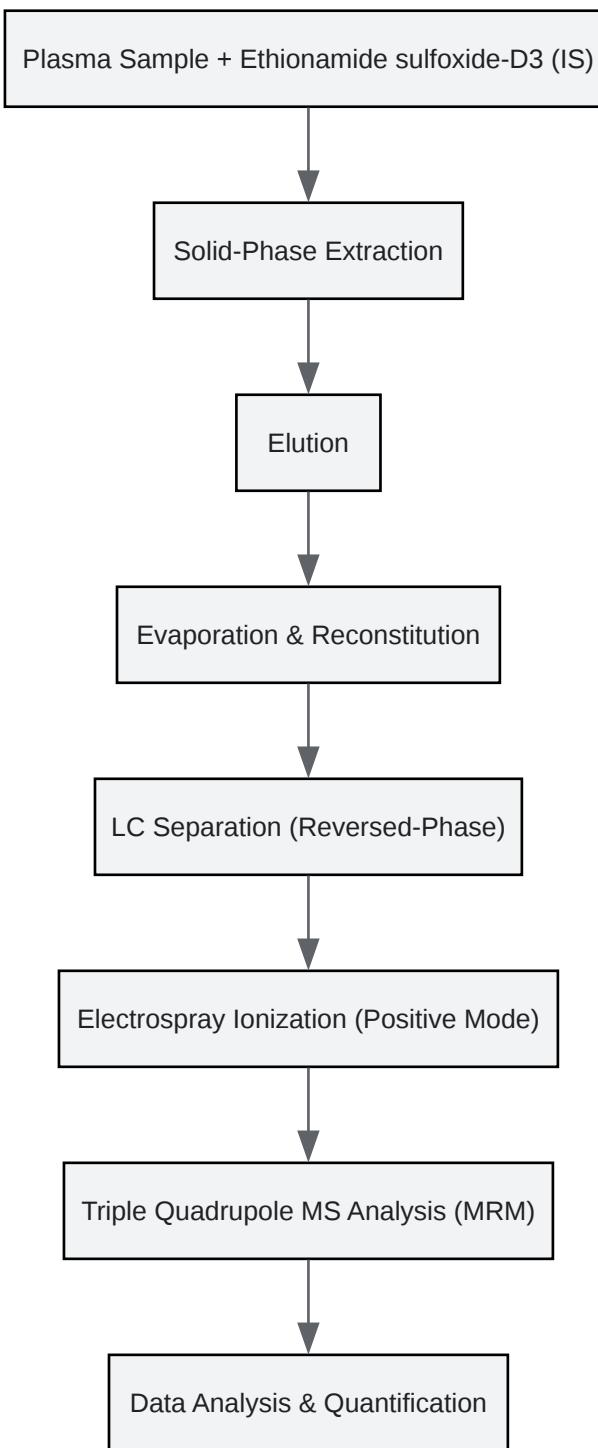
Quantification by LC-MS/MS

The following is a detailed protocol for the simultaneous quantification of Ethionamide and Ethionamide sulfoxide in human plasma, which can be adapted for **Ethionamide sulfoxide-D3**, where it would typically serve as an internal standard.

1. Sample Preparation (Solid-Phase Extraction):

- To 300 μL of human plasma, add the internal standard (in this case, for quantifying the non-labeled drug, **Ethionamide sulfoxide-D3** would be added).
- Vortex the mixture.
- Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge to remove interferences.
- Elute the analytes with a suitable elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:


- LC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a modifier like formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate for analytical LC-MS.
- Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 μ L).

3. Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for each analyte and the internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Ethionamide	167.1	107.1
Ethionamide sulfoxide	183.1	107.2
Ethionamide sulfoxide-D3 (IS)	186.1	(To be determined)

Note: The precursor and product ions for **Ethionamide sulfoxide-D3** will be shifted by +3 m/z units compared to the unlabeled sulfoxide. The exact product ion would need to be determined during method development.

[Click to download full resolution via product page](#)

LC-MS/MS quantification workflow.

Conclusion

Ethionamide sulfoxide-D3 is a valuable tool for researchers and drug developers working on antitubercular therapies. Its primary application lies in its use as an internal standard for the accurate quantification of Ethionamide and its active sulfoxide metabolite in biological matrices. This guide provides a foundational understanding of its chemical properties, biological relevance, and analytical methodologies. Further research to fully characterize the physicochemical and spectral properties of **Ethionamide sulfoxide-D3** will enhance its utility in the field of tuberculosis research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethionamide Sulfoxide-D3 | CymitQuimica [cymitquimica.com]
- 2. Ethionamide sulfoxide | C8H10N2OS | CID 71316501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Human Metabolome Database: Showing metabocard for Ethionamide sulphoxide (HMDB0060624) [hmdb.ca]
- 6. ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethionamide Sulfoxide-D3 | LGC Standards [lgcstandards.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethionamide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Ethionamide sulfoxide-D3 chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599479#ethionamide-sulfoxide-d3-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com